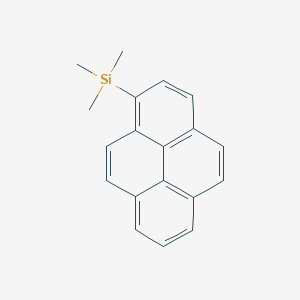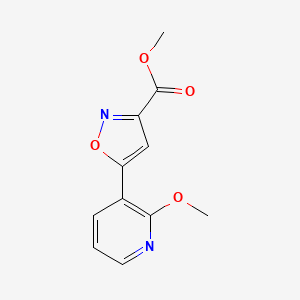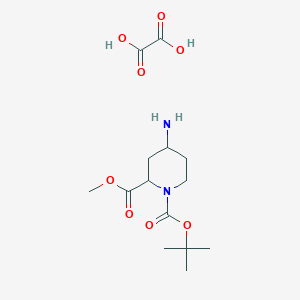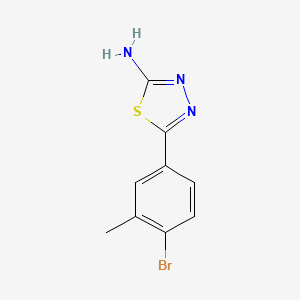
Trimethyl(pyren-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(pyren-1-YL)silane is an organosilicon compound with the chemical formula C19H18Si It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group attached to the pyrene moiety
Méthodes De Préparation
The synthesis of Trimethyl(pyren-1-YL)silane typically involves the Sonogashira coupling reaction, where 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound in high yield.
Analyse Des Réactions Chimiques
Trimethyl(pyren-1-YL)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of pyrene-1-ylmethanol.
Applications De Recherche Scientifique
Trimethyl(pyren-1-YL)silane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various pyrene derivatives, which are useful in studying the electronic properties of polycyclic aromatic hydrocarbons.
Biological Studies: Pyrene derivatives, including this compound, are used as fluorescent probes in biological imaging and sensing applications.
Mécanisme D'action
The mechanism of action of Trimethyl(pyren-1-YL)silane involves its ability to participate in radical reactions. The trimethylsilyl group can stabilize radical intermediates, making it a useful reagent in radical-based organic synthesis. The compound can also undergo photochemical reactions, where the pyrene moiety absorbs light and undergoes electronic transitions, leading to various photophysical processes .
Comparaison Avec Des Composés Similaires
Trimethyl(pyren-1-YL)silane can be compared with other similar compounds such as:
Trimethylsilane: Unlike this compound, Trimethylsilane (CH3)3SiH is a simpler molecule used primarily as a reducing agent and in the semiconductor industry.
Triethylsilane: This compound is similar to Trimethylsilane but has ethyl groups instead of methyl groups.
Propriétés
Numéro CAS |
18662-97-0 |
|---|---|
Formule moléculaire |
C19H18Si |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
trimethyl(pyren-1-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 |
Clé InChI |
DMIGELKVNORUHZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)

![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)

![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)
![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)
![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)
